2-Chloro-1-isopropoxy-4-nitrobenzene
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Overview
Description
2-Chloro-1-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is characterized by the presence of a chlorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene typically involves the nitration of 2-chloro-1-isopropoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Chloro-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-1-isopropoxy-4-aminobenzene .
Scientific Research Applications
2-Chloro-1-isopropoxy-4-nitrobenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropoxy-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that covalently modify proteins, leading to inhibition of enzyme activity or alteration of signaling pathways . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
2-Chloro-1-isopropoxy-4-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the isopropoxy group and has different reactivity and applications.
2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical properties and uses.
4-Chloro-2-nitroanisole: Another related compound with distinct reactivity due to the presence of a methoxy group at a different position on the benzene ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-4-nitro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 |
InChI Key |
YFUKYMOLGMHASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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